![molecular formula C25H31N3O2 B11707630 4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 86938-60-5](/img/structure/B11707630.png)
4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3,5-Bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-yliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[3,5-Bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-yliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Die Reaktionsbedingungen erfordern häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Skalierung der Labor-Syntheseverfahren beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren, sowie die Gewährleistung der Sicherheit und Umweltfreundlichkeit des Prozesses.
Analyse Chemischer Reaktionen
Reaktionstypen
4-{[3,5-Bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-yliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen können stark variieren, einschließlich unterschiedlicher Temperaturen, Drücke und Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu einem Keton oder Aldehyd führen, während die Reduktion zu einem Alkohol führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Materialien oder chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 4-{[3,5-Bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-yliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Diese Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 4-{[3,5-Bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-yliden]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-on sind andere Pyrazolonderivate und Verbindungen mit ähnlichen funktionellen Gruppen.
Einzigartigkeit
Was diese Verbindung auszeichnet, ist ihre einzigartige Kombination aus funktionellen Gruppen und strukturellen Merkmalen, die spezifische Eigenschaften und Reaktivität verleihen kann. Diese Einzigartigkeit kann sie für bestimmte Anwendungen besonders wertvoll machen, z. B. für die gezielte Medikamentenentwicklung oder die spezielle chemische Synthese.
Eigenschaften
CAS-Nummer |
86938-60-5 |
|---|---|
Molekularformel |
C25H31N3O2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
4-[[3,5-di(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H31N3O2/c1-7-16(3)21-14-19(15-22(24(21)29)17(4)8-2)26-23-18(5)27(6)28(25(23)30)20-12-10-9-11-13-20/h9-17H,7-8H2,1-6H3 |
InChI-Schlüssel |
IBKCFAGOOSRAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C(C1=O)C(C)CC |
Löslichkeit |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


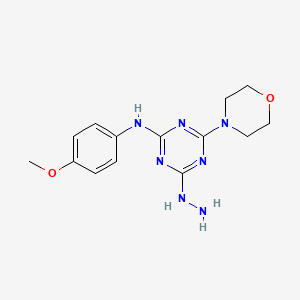
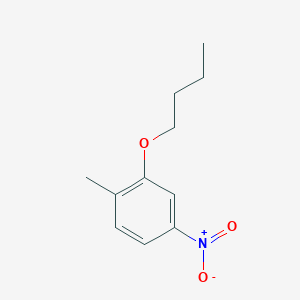
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)
![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)

![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)
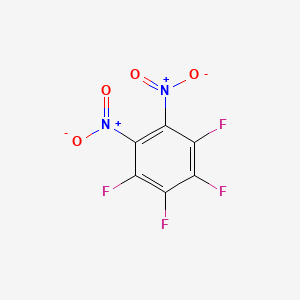
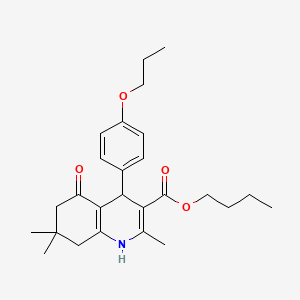
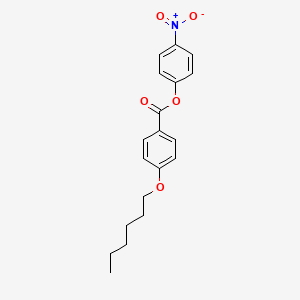
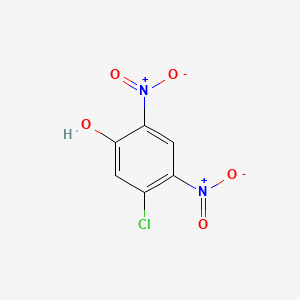
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11707651.png)
